molecular formula C25H25NO4 B2400608 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1396884-67-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide

Cat. No.: B2400608
CAS No.: 1396884-67-5
M. Wt: 403.478
InChI Key: PZFQRDXEBCPKNR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a diphenylpropanamide structure

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such asnitric oxide synthase and microtubules .

Mode of Action

For instance, it might inhibit or enhance the activity of its target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related tocell cycle regulation and apoptosis . These pathways are crucial for cell growth and survival, and their modulation can have significant effects on cellular health and function.

Result of Action

Similar compounds have been reported to causecell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The hydroxypropyl group is introduced via a nucleophilic substitution reaction, and the final amide formation is accomplished using standard peptide coupling reagents such as EDC and DMAP .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-25(28,20-12-13-22-23(14-20)30-17-29-22)16-26-24(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,28H,15-17H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFQRDXEBCPKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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